molecular formula C12H11NO3 B13630247 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Cat. No.: B13630247
M. Wt: 217.22 g/mol
InChI Key: QPOFVEGOCUCXGY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of quinoline with acrylic acid derivatives in the presence of a base such as potassium carbonate at elevated temperatures . Another method includes the reaction of quinoline with ethyl acrylate, acrylonitrile, or acrylamide electrophiles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and strong acids can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione and quinoline-2-one .

Scientific Research Applications

2-Hydroxy-3-(quinolin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, preventing its activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-hydroxy-3-quinolin-2-ylpropanoic acid

InChI

InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16)

InChI Key

QPOFVEGOCUCXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O

Origin of Product

United States

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